Cas no 1234616-27-3 (6-chloro-4-methylpyridine-2,3-diamine)
6-chloro-4-methylpyridine-2,3-diamine Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-4-methylpyridine-2,3-diamine
- DTXSID301287953
- P12074
- 6-CHLORO-2,3-DIAMINO-4-METHYLPYRIDINE
- 6-Chloro-4-methyl-2,3-pyridinediamine
- CS-0183591
- PB31872
- SCHEMBL15819694
- 1234616-27-3
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- Inchi: 1S/C6H8ClN3/c1-3-2-4(7)10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10)
- InChI Key: VWDIOYLTZODIEA-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=C(C(N)=N1)N
Computed Properties
- Exact Mass: 157.0406750Da
- Monoisotopic Mass: 157.0406750Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.9Ų
6-chloro-4-methylpyridine-2,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM364433-1g |
6-Chloro-2,3-diamino-4-methylpyridine |
1234616-27-3 | 95% | 1g |
$613 | 2022-06-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-100MG |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 100MG |
¥ 963.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-250MG |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-500MG |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 500MG |
¥ 2,560.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-1G |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 1g |
¥ 3,841.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-5G |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 5g |
¥ 11,523.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-10G |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 10g |
¥ 19,206.00 | 2023-04-07 | |
| Ambeed | A864444-10g |
6-Chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 98+% | 10g |
$2892.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-100mg |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 100mg |
¥963.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03299-250mg |
6-chloro-4-methylpyridine-2,3-diamine |
1234616-27-3 | 95% | 250mg |
¥1538.0 | 2024-04-25 |
6-chloro-4-methylpyridine-2,3-diamine Suppliers
6-chloro-4-methylpyridine-2,3-diamine Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-chloro-4-methylpyridine-2,3-diamine
6-Chloro-4-Methylpyridine-2,3-Diamine: A Comprehensive Overview
6-Chloro-4-Methylpyridine-2,3-Diamine, also known by its CAS number 1234616-27-3, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the pyridine family, characterized by a six-membered ring with one nitrogen atom. The presence of chlorine and methyl substituents at positions 6 and 4, respectively, along with diamine groups at positions 2 and 3, imparts unique electronic and structural properties to this molecule.
The synthesis of 6-Chloro-4-Methylpyridine-2,3-Diamine typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to streamline the production process. These methods not only improve efficiency but also reduce environmental impact, aligning with the growing demand for sustainable chemical manufacturing.
The structural features of 6-Chloro-4-Methylpyridine-2,3-Diamine make it an attractive candidate for applications in drug discovery. The diamine functionality provides opportunities for forming hydrogen bonds, which are crucial for molecular recognition in biological systems. Recent studies have highlighted its potential as a building block for designing bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. For example, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation.
In addition to pharmaceutical applications, 6-Chloro-4-Methylpyridine-2,3-Diamine has garnered attention in materials science. Its ability to coordinate with metal ions makes it a valuable component in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal for gas storage and catalytic applications. Recent research has demonstrated that incorporating this compound into MOFs can significantly enhance their adsorption capacity for gases such as carbon dioxide.
The electronic properties of 6-Chloro-4-Methylpyridine-2,3-Diamine also render it suitable for use in electrochemical applications. Its conjugated system facilitates electron transfer processes, which are essential for energy storage devices like supercapacitors and batteries. Scientists have explored its role as an electrode material in organic electrochemistry, achieving notable improvements in energy density and cycling stability compared to conventional materials.
The study of 6-Chloro-4-Methylpyridine-2,3-Diamine has been further advanced by computational chemistry techniques. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These computational studies have been instrumental in guiding experimental efforts toward designing more efficient synthetic routes and identifying novel applications.
In conclusion, 6-Chloro-4-Methylpyridine-2,3-Diamine, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its potential applications span across pharmaceuticals, materials science, and electrochemistry, driven by ongoing advancements in synthetic methods and computational modeling. As research progresses, this compound is poised to contribute significantly to the development of innovative solutions addressing global challenges in health and energy.
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